molecular formula C30H46O3 B12427657 9,11-Dehydro-beta-boswellic acid

9,11-Dehydro-beta-boswellic acid

Cat. No.: B12427657
M. Wt: 454.7 g/mol
InChI Key: TWPITYZFXPKIQX-XRPAIOGXSA-N
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Description

9,11-Dehydro-beta-boswellic acid is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, such as Boswellia serrata and Boswellia carteri. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Dehydro-beta-boswellic acid typically involves the extraction of boswellic acids from the resin of Boswellia species. The resin is subjected to various chromatographic techniques to isolate the desired compound . The synthetic route may include steps such as acetylation, dehydrogenation, and demethylation to achieve the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Boswellia resin, followed by purification using high-performance liquid chromatography (HPLC) and other advanced separation techniques . The process ensures high yield and purity of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

9,11-Dehydro-beta-boswellic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include acetylated derivatives, oxidized ketones, and substituted analogs, each with distinct pharmacological profiles .

Scientific Research Applications

9,11-Dehydro-beta-boswellic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced properties.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and microbial infections.

    Industry: Utilized in the formulation of dietary supplements and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

  • Alpha-boswellic acid
  • Beta-boswellic acid
  • 3-O-acetyl-11-keto-beta-boswellic acid
  • 11-keto-beta-boswellic acid

Uniqueness

9,11-Dehydro-beta-boswellic acid stands out due to its unique dehydrogenated structure, which enhances its stability and bioactivity compared to other boswellic acids. Its ability to modulate multiple molecular targets makes it a versatile compound in therapeutic research .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(3R,4R,4aR,6aS,6bR,8aR,11R,12S,12aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8-9,18-19,22-24,31H,10-17H2,1-7H3,(H,32,33)/t18-,19+,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1

InChI Key

TWPITYZFXPKIQX-XRPAIOGXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C

Origin of Product

United States

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